Methyl 2-(1-amino-4-methylcyclohexyl)acetate
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Overview
Description
Methyl 2-(1-amino-4-methylcyclohexyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further substituted with a methyl group. The ester functional group in the molecule is responsible for its characteristic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-4-methylcyclohexyl)acetate typically involves the esterification of 2-(1-amino-4-methylcyclohexyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification techniques. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times . The reaction parameters, such as microwave power, catalyst concentration, and reactant ratios, are carefully controlled to achieve optimal conversion rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-4-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-(1-amino-4-methylcyclohexyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-4-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-4-methylcyclohexyl)acetate: C10H19NO2
2-methylcyclohexyl acetate: C9H16O2
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(1-amino-4-methylcyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-10(11,6-4-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFNNACXAEMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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